2-Diethylamino-6-ethylisonicotinic acid
Description
2-Diethylamino-6-ethylisonicotinic acid is a substituted pyridine derivative characterized by a diethylamino group at the 2-position and an ethyl group at the 6-position of the isonicotinic acid backbone.
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-(diethylamino)-6-ethylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H18N2O2/c1-4-10-7-9(12(15)16)8-11(13-10)14(5-2)6-3/h7-8H,4-6H2,1-3H3,(H,15,16) |
InChI Key |
ITZMAVAQQSVQCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CC(=C1)C(=O)O)N(CC)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-diethylamino-6-ethylisonicotinic acid, ranked by similarity scores and substituent variations:
Structural and Functional Differences
- Electron-Donating vs. Electron-Withdrawing Groups: The diethylamino group (electron-donating) in 2-diethylamino-6-ethylisonicotinic acid increases basicity and nucleophilicity compared to chloro (electron-withdrawing) substituents in analogs like 2-chloro-6-methylisonicotinic acid. This difference impacts reactivity in substitution reactions .
- Solubility: Ethyl and diethylamino groups enhance lipophilicity, reducing water solubility relative to methoxy or ethoxy analogs (e.g., 2-chloro-6-ethoxyisonicotinic acid) .
- Steric Effects : Bulky substituents like benzyloxy (in 2-(benzyloxy)-6-chloroisonicotinic acid) hinder enzymatic degradation but may limit membrane permeability compared to smaller ethyl groups .
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